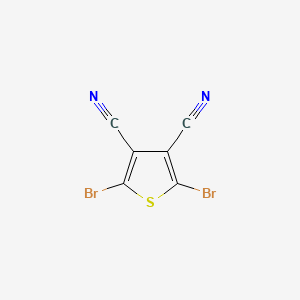
2,5-Dibromothiophene-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromothiophene-3,4-dicarbonitrile is a heterocyclic compound with the molecular formula C6Br2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two cyano groups attached to the thiophene ring, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothiophene-3,4-dicarbonitrile typically involves the bromination of 3,4-dicyanothiophene. One common method includes the following steps :
Starting Material: 3,4-dicyanothiophene.
Reagents: Lithium diisopropylamide (LDA) and bromine.
Solvent: Dry tetrahydrofuran (THF).
Conditions: The reaction is carried out under an inert atmosphere (argon) at low temperatures (-78°C to -50°C).
Procedure: A solution of 3,4-dicyanothiophene in dry THF is cooled to -78°C, and LDA is added dropwise. After stirring for 15 minutes, bromine is added slowly. The reaction mixture is then stirred for 2 hours, quenched with a saturated aqueous solution of ammonium chloride, and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and evaporated to dryness.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organometallic reagents (e.g., boronic acids, stannanes) in solvents like THF or DMF under inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be obtained.
Coupling Products: Complex thiophene derivatives with extended conjugation, useful in materials science and organic electronics.
Scientific Research Applications
2,5-Dibromothiophene-3,4-dicarbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Materials Science: Used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules.
Chemical Biology: Utilized in the design of molecular probes and sensors.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Another dibrominated thiophene derivative with aldehyde groups instead of cyano groups.
2,5-Dibromo-3-butylthiophene: A similar compound with butyl groups attached to the thiophene ring.
2,5-Dibromo-3-hexylthiophene: A derivative with hexyl groups, used in organic electronics.
Uniqueness
2,5-Dibromothiophene-3,4-dicarbonitrile is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and advanced materials, where precise control over electronic properties is required .
Properties
IUPAC Name |
2,5-dibromothiophene-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNKPAYLNZNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C1C#N)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)










